Hydroxyisogermafurenolide
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Overview
Description
Hydroxyisogermafurenolide is a natural product isolated from the root of Nux vomica and Curcumae Radix . It is a sesquiterpene lactone with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxyisogermafurenolide involves several steps. One approach includes the intermolecular aldol reaction and subsequent acetylation of a known ketone derived from verbenone . This method allows for the formation of a key intermediate that can be further transformed into this compound through base-promoted cyclization in different solvents .
Industrial Production Methods
Currently, this compound is primarily obtained from natural sources such as the roots of Nux vomica and Curcumae Radix . Industrial production methods have not been extensively documented, and the compound is mainly available for research purposes.
Chemical Reactions Analysis
Types of Reactions
Hydroxyisogermafurenolide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The specific conditions depend on the desired transformation and the nature of the reaction.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Hydroxyisogermafurenolide has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hydroxyisogermafurenolide involves its interaction with specific molecular targets and pathways. As a sesquiterpene lactone, it can modulate various biological processes by binding to proteins and enzymes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Hydroxyisogermafurenolide can be compared with other sesquiterpene lactones, such as:
- Isogermafurenolide
- Methoxyisogermafurenolide
- Elemene-type sesquiterpenes
These compounds share similar structural features but differ in their specific functional groups and biological activities . This compound is unique due to its specific hydroxyl group, which may contribute to its distinct biological properties .
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(5S,6S,7aS)-6-ethenyl-7a-hydroxy-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-6-14(5)8-15(17)12(7-11(14)9(2)3)10(4)13(16)18-15/h6,11,17H,1-2,7-8H2,3-5H3/t11-,14+,15-/m0/s1 |
InChI Key |
SZSKOUUYIBMAJD-GLQYFDAESA-N |
Isomeric SMILES |
CC1=C2C[C@H]([C@](C[C@@]2(OC1=O)O)(C)C=C)C(=C)C |
Canonical SMILES |
CC1=C2CC(C(CC2(OC1=O)O)(C)C=C)C(=C)C |
Origin of Product |
United States |
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